molecular formula C35H74N2O2 B15181206 N,N'-bis(14-ethoxytetradecyl)propane-1,3-diamine

N,N'-bis(14-ethoxytetradecyl)propane-1,3-diamine

Cat. No.: B15181206
M. Wt: 555.0 g/mol
InChI Key: PAIAZUJMLRGLCS-UHFFFAOYSA-N
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Description

N-(C14-C18) Alkylpropylenediamine ethoxylate is an organic compound that belongs to the class of ethoxylated amines. It is characterized by the presence of long-chain alkyl groups (C14-C18) attached to a propylenediamine backbone, which is further ethoxylated. This compound is commonly used as a surfactant and emulsifier in various industrial applications due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(C14-C18) Alkylpropylenediamine ethoxylate typically involves the following steps:

    Extraction of Fatty Acids: The process begins with the extraction of fatty acids from natural sources such as tallow or vegetable oils.

    Formation of Alkylpropylenediamine: The extracted fatty acids are then reacted with propylenediamine to form N-(C14-C18) alkylpropylenediamine.

    Ethoxylation: The final step involves the ethoxylation of the alkylpropylenediamine using ethylene oxide under controlled conditions.

Industrial Production Methods

In industrial settings, the production of N-(C14-C18) Alkylpropylenediamine ethoxylate is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of reactants and catalysts, with real-time monitoring to ensure optimal reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-(C14-C18) Alkylpropylenediamine ethoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ethoxylated derivatives, amines, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(C14-C18) Alkylpropylenediamine ethoxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(C14-C18) Alkylpropylenediamine ethoxylate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion and stabilization in various media .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(C14-C18) Alkylpropylenediamine ethoxylate is unique due to its specific combination of long-chain alkyl groups and ethoxylation, which provides it with excellent surfactant properties and versatility in various applications. Its ability to act as both an emulsifier and a corrosion inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C35H74N2O2

Molecular Weight

555.0 g/mol

IUPAC Name

N,N'-bis(14-ethoxytetradecyl)propane-1,3-diamine

InChI

InChI=1S/C35H74N2O2/c1-3-38-34-27-23-19-15-11-7-5-9-13-17-21-25-30-36-32-29-33-37-31-26-22-18-14-10-6-8-12-16-20-24-28-35-39-4-2/h36-37H,3-35H2,1-2H3

InChI Key

PAIAZUJMLRGLCS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCCCCCCCCCCNCCCNCCCCCCCCCCCCCCOCC

Origin of Product

United States

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